molecular formula C14H12N2O4 B13092547 Glutarimide, N-methyl-2-phthalimido- CAS No. 42472-93-5

Glutarimide, N-methyl-2-phthalimido-

Cat. No.: B13092547
CAS No.: 42472-93-5
M. Wt: 272.26 g/mol
InChI Key: IYYPLFUVXTVBLD-UHFFFAOYSA-N
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Description

2-(1-Methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a compound with significant scientific interest due to its unique structure and properties. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C13H10N2O4, and it has a molecular weight of 258.2295 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with glutamic acid derivatives under specific conditions. One common method includes the use of phthalic anhydride and 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione as starting materials . The reaction is carried out in the presence of a suitable solvent, such as ethyl acetate, and a catalyst, like triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by preparative thin-layer chromatography (TLC) on silica gel with a mixture of petroleum ether and ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoindoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-(1-Methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(1-Methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione include:

Uniqueness

What sets 2-(1-Methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione apart is its unique combination of structural features and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Biological Activity

Glutarimide, N-methyl-2-phthalimido- is a compound belonging to the glutarimide class, characterized by its five-membered cyclic amide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of Glutarimide, N-methyl-2-phthalimido- is C14H12N2O4C_{14}H_{12}N_{2}O_{4}. Its structure features a phthalimido group attached to the nitrogen atom of the glutarimide ring, which is crucial for its biological activity. The compound can undergo various chemical reactions, including nucleophilic substitutions and hydrolysis, which are essential for its reactivity and interactions with biological targets.

Enzyme Inhibition

Research indicates that derivatives of Glutarimide, including N-methyl-2-phthalimido-, exhibit significant biological activities, particularly as aromatase inhibitors . Aromatase is an enzyme involved in estrogen biosynthesis, making it a target for therapies in hormone-sensitive cancers. Variations in substituents on the glutarimide ring can significantly influence the biological activity of these compounds .

Table 1: Comparison of Aromatase Inhibition Potency

Compound NameIC50 (nM)Mechanism of Action
Glutarimide, N-methyl-2-phthalimido-TBDAromatase inhibition
Aminoglutethimide100-500Aromatase inhibition
ThalidomideTBDImmunomodulatory effects

Interaction with Cereblon

Glutarimide, N-methyl-2-phthalimido- has been shown to interact with cereblon (CRBN) , a protein implicated in various cellular processes. Structural studies reveal that the glutarimide ring forms critical hydrogen bonds with amino acids within CRBN's binding pocket. This interaction is vital for understanding its pharmacological profile and optimizing therapeutic efficacy .

Teratogenicity and Structural Activity Relationships

A notable case study involves the teratogenic effects associated with thalidomide analogs, including N-methylglutarimide. Research indicates that this compound acts as a positive teratogen in animal models, particularly rabbits. The study highlights that structural modifications to the glutarimide ring can retain or enhance teratogenic activity without losing efficacy. This suggests that minor changes in molecular structure can significantly impact biological outcomes .

Table 2: Teratogenicity Testing Results

Compound NameAnimal ModelObserved Effects
N-methylglutarimideRabbitPositive teratogen
ThalidomideRabbitPositive teratogen
EM12RabbitEnhanced activity compared to thalidomide

Properties

IUPAC Name

2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-15-11(17)7-6-10(14(15)20)16-12(18)8-4-2-3-5-9(8)13(16)19/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYPLFUVXTVBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023496
Record name N-Methyl-2-phthalimidoglutarimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42472-93-5
Record name N-Methylthalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042472935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutarimide, N-methyl-2-phthalimido-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-2-phthalimidoglutarimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLTHALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6CK011QXD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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